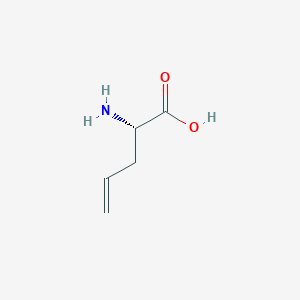

s-Allylglycine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936821 |

Source

|

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16338-48-0 |

Source

|

| Record name | (-)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Allylglycine: A Technical Guide to its Discovery, Mechanism, and Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Allylglycine, a non-proteinogenic amino acid, has been a cornerstone in neuroscience research for over half a century. Its potent convulsant activity, stemming from the inhibition of γ-aminobutyric acid (GABA) synthesis, has rendered it an invaluable tool for modeling epilepsy and investigating the intricate balance of excitatory and inhibitory neurotransmission. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and mechanism of action of this compound. It details quantitative data on its inhibitory effects, provides explicit experimental protocols for relevant assays, and visualizes key biochemical pathways and experimental workflows, serving as an in-depth resource for professionals in neuroscience and drug development.

Discovery and Historical Context

The journey of this compound from a chemical curiosity to a pivotal research tool is intertwined with the burgeoning field of neuroscience in the mid-20th century. Its convulsant properties were first reported around this period, sparking interest in its mechanism of action.[1] Early investigations quickly linked these effects to the inhibition of glutamate decarboxylase (GAD), the critical enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, GABA.[1] This discovery was a significant milestone, providing researchers with a chemical agent to pharmacologically manipulate and study the GABAergic system. A 1965 study further solidified the understanding of its convulsant nature, followed by a 1969 report that delved into the specifics of GAD inhibition and the resulting ultrastructural changes in the brain.[2][3] An early method for the synthesis of allylglycine was detailed in a 1947 patent, which described the reaction of allylamine with chloroacetic acid.[4] This foundational work paved the way for the widespread use of this compound in creating animal models of epilepsy and unraveling the fundamental roles of GABA in neuronal excitability and inhibition.

Mechanism of Action: Inhibition of GABA Synthesis

The primary mechanism through which this compound exerts its potent physiological effects is the inhibition of Glutamate Decarboxylase (GAD), the pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to GABA.[5][6]

It is crucial to note that this compound itself is a relatively weak inhibitor of GAD. Its potent in vivo effects are attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA) , which acts as a potent irreversible inhibitor of GAD.[7] This process is a classic example of "suicide inhibition," where the enzyme's own catalytic activity converts a substrate analog into a reactive molecule that covalently modifies and inactivates the enzyme.

Quantitative Data on GAD Inhibition

The inhibitory potency of this compound and its active metabolite has been determined, highlighting the significantly greater activity of KPA.

| Compound | Inhibition Constant (K_i) | Target Enzyme | Notes |

| (+)-Allylglycine | ~50 mM | Glutamate Decarboxylase (GAD) | Weak, reversible inhibitor.[7] |

| 2-Keto-4-pentenoic acid (KPA) | ~1 µM | Glutamate Decarboxylase (GAD) | Potent, irreversible "suicide" inhibitor.[7] |

Signaling Pathway: GAD Inhibition and Neuronal Hyperexcitability

The inhibition of GAD by this compound's metabolite disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to a state of neuronal hyperexcitability that can manifest as seizures.

References

- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. L-Allylglycine synthesis - chemicalbook [chemicalbook.com]

- 4. Endogenous hydrogen sulfide production is essential for dietary restriction benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of cystathionine-gamma-lyase leads to loss of glutathione and aggravation of mitochondrial dysfunction mediated by excitatory amino acid in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (S)-allylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document details key synthetic strategies, providing in-depth experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows to aid in the selection and implementation of the most suitable synthetic route.

Introduction

(S)-allylglycine is a valuable chiral building block in the synthesis of complex peptides, peptidomimetics, and various pharmaceutical agents. Its allyl group serves as a versatile handle for further chemical modifications, making it a crucial component in the design of novel therapeutics. The stereoselective synthesis of the (S)-enantiomer is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. This guide explores and compares several prominent and effective methods for achieving high enantioselectivity in the synthesis of (S)-allylglycine.

Core Synthetic Strategies

The enantioselective synthesis of (S)-allylglycine can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide focuses on four principal strategies:

-

Alkylation of Chiral Nickel(II) Glycine Complexes: This method utilizes a chiral ligand to create a stereochemically defined nickel complex of a glycine Schiff base, which then undergoes diastereoselective alkylation.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This approach involves the palladium-catalyzed allylation of a glycine enolate equivalent, where enantioselectivity is induced by a chiral ligand.

-

Organocatalytic Allylation: This strategy employs small organic molecules, such as squaramide-based catalysts, to catalyze the enantioselective allylation of glycine derivatives.

-

Auxiliary-Controlled Aza-Claisen Rearrangement: This method utilizes a chiral auxiliary to direct the stereochemical outcome of an aza-Claisen rearrangement, leading to the formation of the desired allylglycine derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the key enantioselective synthetic methods, allowing for a direct comparison of their efficacy in terms of yield and enantioselectivity.

Table 1: Alkylation of Chiral Nickel(II) Glycine Complexes

| Entry | Allylic Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | ee (%) |

| 1 | Allyl Bromide | NaOEt | EtOH | 25 | 12 | 85 | >95:5 | >98 |

| 2 | Cinnamyl Bromide | KOBu | THF | 0 | 8 | 92 | >95:5 | >98 |

| 3 | Crotyl Bromide | NaH | DMF | -20 | 24 | 78 | 90:10 | 97 |

d.r. = diastereomeric ratio; ee = enantiomeric excess

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

| Entry | Glycine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-(Diphenylmethylene)glycine t-butyl ester | [Pd(allyl)Cl]₂ / (S)-BINAP | Cs₂CO₃ | Toluene | 25 | 18 | 88 | 92 |

| 2 | N-(Diphenylmethylene)glycine ethyl ester | Pd(OAc)₂ / (R,R)-Trost Ligand | K₂CO₃ | CH₂Cl₂ | 0 | 24 | 95 | 95 |

| 3 | N-Benzoyl-allylglycine ethyl ester | Pd₂(dba)₃ / (S,S)-ANDEN-phenyl Trost ligand | NaH | THF | rt | 12 | 82 | 90 |

ee = enantiomeric excess

Table 3: Organocatalytic Allylation

| Entry | Glycine Derivative | Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-Boc-α-chloro-glycine methyl ester | Squaramide Catalyst | Allyltrimethylsilane | Toluene | -78 | 48 | 91 | 97 |

| 2 | N-Cbz-α-chloro-glycine ethyl ester | Squaramide Catalyst | Allyltributyltin | CH₂Cl₂ | -60 | 72 | 85 | 95 |

| 3 | N-PMP-α-bromo-glycine methyl ester | Chiral Thiourea Catalyst | Allylboronic acid pinacol ester | MTBE | -40 | 36 | 88 | 93 |

ee = enantiomeric excess

Table 4: Auxiliary-Controlled Aza-Claisen Rearrangement

| Entry | Chiral Auxiliary | Glycine Derivative | Rearrangement Conditions | Yield (%) | d.r. |

| 1 | (S)-Proline | N-allyl-N-trifluoroacetylglycyl-(S)-prolinol | 1. LDA, THF, -78 °C; 2. Warm to rt | 85 | >98:2 |

| 2 | (S)-4-Phenyloxazolidin-2-one | N-allyl-N-Boc-glycyl-(S)-4-phenyloxazolidin-2-one | 1. NaHMDS, THF, -78 °C; 2. TMSCl | 90 | 97:3 |

| 3 | Evans Auxiliary | N-allyl-N-acetyl-glycyl Evans auxiliary | 1. TiCl₄, DIPEA, CH₂Cl₂, 0 °C | 82 | 95:5 |

d.r. = diastereomeric ratio

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Alkylation of a Chiral Nickel(II) Glycine Complex

This protocol is adapted from the work of Belokon and coworkers.

Step 1: Preparation of the Chiral Nickel(II) Complex

To a solution of the Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolylamino)]benzophenone (1.0 eq) in methanol is added nickel(II) nitrate hexahydrate (1.0 eq). The mixture is heated to reflux for 1 hour, during which time a deep red solution forms. Upon cooling to room temperature, a red crystalline solid precipitates. The solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the chiral nickel(II) complex.

Step 2: Asymmetric Alkylation

A suspension of the chiral nickel(II) complex (1.0 eq) and finely powdered anhydrous potassium carbonate (5.0 eq) in anhydrous acetonitrile is cooled to 0 °C under an argon atmosphere. Allyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred vigorously at 0 °C for 8 hours.

Step 3: Hydrolysis and Isolation

The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in 6N hydrochloric acid and heated at 100 °C for 4 hours. The mixture is then cooled, and the chiral auxiliary is extracted with dichloromethane. The aqueous layer is concentrated, and the resulting crude (S)-allylglycine is purified by ion-exchange chromatography.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol is a general procedure based on established methods.

Step 1: In situ Generation of the Glycine Enolate

To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) in anhydrous toluene is added cesium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes under an argon atmosphere.

Step 2: Catalytic Asymmetric Allylation

In a separate flask, a solution of [Pd(allyl)Cl]₂ (2.5 mol%) and (S)-BINAP (5.5 mol%) in anhydrous toluene is stirred at room temperature for 30 minutes. This catalyst solution is then added to the glycine enolate suspension. Allyl acetate (1.2 eq) is added, and the reaction mixture is stirred at 25 °C for 18 hours.

Step 3: Work-up and Purification

The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the protected (S)-allylglycine derivative.

Organocatalytic Allylation using a Squaramide Catalyst

This protocol is based on the work of Jacobsen and coworkers.[1]

Step 1: Catalyst and Reagent Preparation

The chiral squaramide catalyst (5 mol%) is dissolved in anhydrous toluene in a flame-dried Schlenk flask under an argon atmosphere. The solution is cooled to -78 °C.

Step 2: Asymmetric Allylation

N-Boc-α-chloro-glycine methyl ester (1.0 eq) is added to the cooled catalyst solution, followed by the dropwise addition of allyltrimethylsilane (1.5 eq). The reaction mixture is stirred at -78 °C for 48 hours.

Step 3: Quenching and Isolation

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C and then allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the N-Boc-(S)-allylglycine methyl ester.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows for the described synthetic methods.

Alkylation of Chiral Nickel(II) Glycine Complex

Caption: Workflow for the synthesis of (S)-allylglycine via a chiral Ni(II) complex.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Caption: Catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

Organocatalytic Allylation via Squaramide Catalyst

Caption: Mechanism of squaramide-catalyzed enantioselective allylation.

Conclusion

The enantioselective synthesis of (S)-allylglycine is a well-developed field with several robust and high-yielding methodologies. The choice of a particular synthetic route will depend on factors such as substrate scope, catalyst availability and cost, and scalability. The alkylation of chiral nickel(II) complexes offers excellent stereocontrol but requires stoichiometric use of the chiral auxiliary. Palladium-catalyzed AAA is a versatile and highly efficient method, with a broad range of available chiral ligands to tune reactivity and selectivity. Organocatalysis presents a metal-free alternative that can provide high enantioselectivity under mild conditions. Finally, the aza-Claisen rearrangement, while effective, often necessitates the use of a chiral auxiliary that must be subsequently removed. This guide provides the necessary data and procedural details to enable researchers and drug development professionals to make an informed decision on the most appropriate method for their specific needs.

References

An In-depth Technical Guide on the Mechanism of Action of S-Allylglycine on Glutamate Decarboxylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The careful balance between excitatory and inhibitory neurotransmission is critical for the proper functioning of the central nervous system (CNS). Glutamate decarboxylase (GAD) is the rate-limiting enzyme in the biosynthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from glutamate.[1] Inhibition of GAD leads to a reduction in GABA levels, which can disrupt this delicate balance and result in neuronal hyperexcitability, often manifesting as seizures.[1]

S-Allylglycine ((S)-2-aminopent-4-enoic acid), a derivative of the amino acid glycine, is a potent convulsant agent widely used in neuroscience research to model epilepsy and investigate the role of the GABAergic system.[1][2][3] While this compound itself is a relatively weak inhibitor of GAD in vitro, its powerful in vivo effects are attributed to its metabolic conversion to a more potent inhibitor.[1] This guide provides a comprehensive technical overview of the mechanism of action of this compound on GAD, detailing the biochemical interactions, quantitative inhibition data, experimental methodologies, and downstream consequences.

Biochemical Mechanism of Action: Suicide Inhibition

The primary mechanism by which this compound (SAG) exerts its effect is through a process known as suicide inhibition, where the enzyme converts a seemingly benign substrate into a reactive molecule that irreversibly inactivates it.[1] This process is not carried out by SAG directly but by its active metabolite.

1. Metabolic Activation: In vivo, SAG is metabolized, likely by a transaminase enzyme, into its corresponding α-keto acid, 2-keto-4-pentenoic acid (KPA) .[1] KPA is the active molecule responsible for the potent inhibition of GAD.[1][4]

2. Irreversible Inhibition of GAD: The inhibition of GAD by KPA is a multi-step process that targets the enzyme's active site and involves its essential cofactor, pyridoxal 5'-phosphate (PLP).[1]

-

Active Site Entry: As a structural analog of the natural substrate, L-glutamate, KPA enters the active site of the GAD enzyme.[1]

-

Interaction with PLP: Inside the active site, KPA is believed to interact with the PLP cofactor. The α-keto group of KPA may form a Schiff base with the amino group of PLP, displacing the lysine residue of the enzyme to which PLP is normally bound.[1]

-

Michael Addition: The critical step for irreversible inhibition is a Michael addition reaction. A nucleophilic residue within the GAD active site performs a nucleophilic attack on the allylic double bond of KPA.[1]

-

Covalent Modification: This attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent adduct permanently modifies the enzyme, rendering it catalytically inactive.[1]

Quantitative Data on GAD Inhibition

The inhibitory potency of this compound and its metabolite, KPA, underscores the pro-drug nature of SAG. In vitro studies show that this compound is a weak inhibitor, requiring high concentrations to affect GAD activity, whereas KPA is significantly more potent.

| Compound | Inhibition Metric | Value | Species/Tissue | Reference |

| L-Allylglycine | Effective Conc. (in vitro) | 1 - 80 mM | - | [5] |

| L-Allylglycine | Activity Reduction (ex vivo) | 60% at 39.8 µmol/g/hr | Mouse Brain | |

| (+)-Allylglycine | ED₅₀ for Seizures (in vivo) | 1.0 mmol/kg, i.p. | Mouse | [6][7] |

| 2-Keto-4-Pentenoic Acid | Potency Comparison | More potent than Allylglycine | Mouse | [4] |

Experimental Protocols

Assessing the inhibitory effect of this compound and its metabolites on GAD activity can be accomplished using several established methods.

This is a highly sensitive, classic method for quantifying GAD activity.[1]

-

Principle: This assay measures the enzymatic conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂ and GABA. The radiolabeled ¹⁴CO₂ produced is trapped and quantified by liquid scintillation counting.[1]

-

Key Reagents:

-

Enzyme Source: Homogenized brain tissue (e.g., mouse cortex) or purified GAD.

-

Buffer: 50 mM potassium phosphate buffer (pH 7.2) containing 0.2 mM pyridoxal 5'-phosphate (PLP) and 1 mM 2-aminoethylisothiouronium bromide hydrobromide.

-

Substrate: L-[1-¹⁴C]glutamic acid.

-

Inhibitor: this compound or KPA dissolved in a suitable vehicle.

-

Trapping Agent: Hyamine hydroxide or a similar CO₂ trapping solution.

-

-

Methodology:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge to obtain a supernatant containing the enzyme.

-

Inhibitor Pre-incubation: In reaction vials, pre-incubate the enzyme preparation with varying concentrations of the inhibitor (or vehicle control) for 15 minutes at 37°C.[1]

-

Reaction Initiation: Start the reaction by adding the L-[1-¹⁴C]glutamic acid substrate. Seal the vials immediately with rubber stoppers fitted with a center well containing a piece of filter paper soaked in the CO₂ trapping agent.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric acid) through the stopper into the reaction mixture, which also facilitates the release of all dissolved ¹⁴CO₂.

-

Quantification: Remove the filter paper from the center well and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate GAD activity based on the amount of ¹⁴CO₂ produced per unit of time per amount of protein. Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration.[7]

-

This method provides a non-radioactive alternative by directly measuring the product, GABA.[1]

-

Principle: The amount of GABA produced in the enzymatic reaction is quantified by high-performance liquid chromatography (HPLC) after pre-column derivatization to render it detectable by fluorescence or UV detectors.[1]

-

Methodology:

-

Enzyme Preparation and Reaction: Follow the same procedures for enzyme preparation, pre-incubation with the inhibitor, and the enzymatic reaction as described in the radiometric assay, but using non-radiolabeled L-glutamic acid.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Sample Preparation: Neutralize the mixture with a base (e.g., potassium carbonate) and centrifuge to pellet the precipitated protein.[1] Collect the supernatant.

-

Derivatization: React the amino acids in the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) or dansyl chloride.[1][3]

-

HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence or UV detector.[1][3]

-

Quantification: Separate and quantify the derivatized GABA peak by comparing its area to a standard curve generated from known GABA concentrations.[1]

-

Data Analysis: Calculate GAD activity based on the amount of GABA produced per unit of time per amount of protein.[1]

-

Downstream Signaling and Physiological Consequences

The inhibition of GAD by this compound's metabolite has profound effects on neuronal signaling by directly impacting the GABAergic pathway.[6]

-

Reduced GABA Synthesis: As the rate-limiting enzyme, GAD inhibition directly leads to a significant decrease in the synthesis of GABA.[1][2]

-

Imbalance of Excitation and Inhibition: The resulting deficit in the brain's primary inhibitory neurotransmitter disrupts the crucial balance between GABAergic inhibition and glutamatergic excitation.[1]

-

Neuronal Hyperexcitability: With a reduced inhibitory tone, neurons become more susceptible to depolarization from excitatory inputs, leading to increased firing rates and a state of hyperexcitability.[1][7]

-

Seizure Activity: This state of unchecked neuronal firing can manifest as convulsive seizures, which is the hallmark physiological effect of this compound administration in animal models.[1][3][7]

Conclusion

This compound serves as a potent and invaluable tool for neuroscience research due to its specific and well-characterized mechanism of action. Its function as a pro-drug, converting in vivo to the highly active metabolite 2-keto-4-pentenoic acid, allows for the reliable induction of a GABA-deficient state. This active metabolite irreversibly inactivates glutamate decarboxylase through a suicide inhibition mechanism involving the enzyme's PLP cofactor.[1] The resulting decrease in GABAergic neurotransmission provides a robust model for studying neuronal hyperexcitability and epilepsy.[1][3] A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate the GABAergic system for therapeutic purposes.

References

- 1. benchchem.com [benchchem.com]

- 2. Allylglycine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Allylglycine | GABA Receptor | Dehydrogenase | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

2-Keto-4-Pentenoic Acid: An In-Depth Technical Guide on its Role as the Active Metabolite of S-Allylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Allylglycine, a synthetic amino acid analogue, is a potent convulsant agent extensively utilized in neuroscience research to model epilepsy. Its neurotoxic effects are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid. This active metabolite exerts its primary mechanism of action through the inhibition of key enzymes involved in neurotransmitter synthesis and sulfur amino acid metabolism, notably glutamate decarboxylase (GAD), γ-cystathionase (CSE), and cystathionine β-synthase (CBS). This technical guide provides a comprehensive overview of the metabolic activation of this compound, the enzymatic inhibition by 2-keto-4-pentenoic acid, and detailed experimental protocols for studying these processes.

Introduction

This compound [(S)-2-amino-4-pentenoic acid] is a well-established neurotoxicant that induces seizures in animal models.[1] Its proconvulsant activity is not inherent but arises from its biotransformation into the active metabolite, 2-keto-4-pentenoic acid. This α-keto acid analogue of this compound is a potent inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes, leading to significant disruptions in neuronal function. The primary target of 2-keto-4-pentenoic acid is glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3] Inhibition of GAD leads to a rapid decline in GABA levels, resulting in a state of neuronal hyperexcitability that manifests as seizures.[1] Furthermore, emerging evidence suggests that 2-keto-4-pentenoic acid also targets enzymes in the transsulfuration pathway, namely γ-cystathionase and cystathionine β-synthase, which are crucial for the synthesis of cysteine and the potent antioxidant glutathione. This multifaceted enzymatic inhibition underscores the complex neurotoxic profile of this compound and its active metabolite.

Metabolic Pathway of this compound

This compound is metabolized in vivo, primarily in the liver and brain, by the flavoprotein L-amino acid oxidase.[4] This enzyme catalyzes the oxidative deamination of this compound to form the unstable intermediate 2-imino-4-pentenoic acid. This intermediate then undergoes spontaneous hydrolysis to yield the stable and active metabolite, 2-keto-4-pentenoic acid.[4]

Mechanism of Action: Enzyme Inhibition

2-Keto-4-pentenoic acid acts as an inhibitor of several critical enzymes. The primary and most well-documented target is Glutamate Decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA.

Inhibition of Glutamate Decarboxylase (GAD)

2-Keto-4-pentenoic acid is a potent inhibitor of GAD.[2][3] This inhibition leads to a rapid depletion of GABA in the brain, disrupting the excitatory/inhibitory balance and causing seizures. The convulsant effects of this compound are directly correlated with the extent of GAD inhibition.

Inhibition of γ-Cystathionase and Cystathionine β-Synthase

Preliminary evidence suggests that 2-keto-4-pentenoic acid may also inhibit γ-cystathionase and cystathionine β-synthase, key enzymes in the transsulfuration pathway responsible for cysteine and glutathione biosynthesis. However, quantitative data on the inhibitory potency (IC50 or Ki values) of 2-keto-4-pentenoic acid on these enzymes is currently lacking in the scientific literature. Further research is required to fully elucidate the significance of this inhibition in the overall neurotoxicity of this compound.

Quantitative Data

Currently, there is a paucity of publicly available, recent quantitative data (IC50, Ki) detailing the inhibitory effects of 2-keto-4-pentenoic acid on γ-cystathionase and cystathionine β-synthase. The primary focus of existing research has been on the inhibition of glutamate decarboxylase.

Table 1: Summary of Enzyme Inhibition by 2-Keto-4-Pentenoic Acid

| Enzyme | Substrate(s) | Product(s) | Role | Inhibition by 2-Keto-4-pentenoic acid | Quantitative Data (IC50/Ki) |

| Glutamate Decarboxylase (GAD) | Glutamate | GABA, CO2 | Major inhibitory neurotransmitter synthesis | Potent inhibitor | Not available in recent literature |

| γ-Cystathionase (CSE) | Cystathionine | Cysteine, α-ketobutyrate, NH3 | Cysteine and glutathione synthesis | Postulated, requires further investigation | Not available |

| Cystathionine β-Synthase (CBS) | Serine, Homocysteine | Cystathionine | Cysteine and glutathione synthesis | Postulated, requires further investigation | Not available |

Experimental Protocols

Synthesis of 2-Keto-4-pentenoic Acid

Protocol 5.1.1: Enzymatic Synthesis of 2-Keto-4-pentenoic Acid from this compound

This protocol is based on the method described by Marcotte and Walsh (1978).[4]

Materials:

-

This compound

-

L-amino acid oxidase (from Crotalus adamanteus venom)

-

Catalase

-

Pyrophosphate buffer (pH 7.6)

-

Perchloric acid

-

Potassium hydroxide

Procedure:

-

Prepare a reaction mixture containing this compound, L-amino acid oxidase, and catalase in pyrophosphate buffer. The inclusion of catalase is to remove the hydrogen peroxide byproduct of the oxidase reaction.

-

Incubate the reaction mixture at 37°C with shaking.

-

Monitor the reaction progress by measuring the consumption of oxygen or by periodically taking aliquots and stopping the reaction with perchloric acid.

-

After the reaction is complete, neutralize the mixture with potassium hydroxide to precipitate potassium perchlorate.

-

Centrifuge to remove the precipitate. The supernatant will contain 2-keto-4-pentenoic acid.

-

The concentration of 2-keto-4-pentenoic acid can be determined spectrophotometrically by measuring the formation of its 2,4-dinitrophenylhydrazone derivative.

In Vitro Enzyme Inhibition Assay

Protocol 5.2.1: In Vitro Inhibition of Glutamate Decarboxylase (GAD)

Materials:

-

Purified or partially purified GAD enzyme preparation (e.g., from mouse brain homogenate)

-

L-[1-14C]Glutamic acid

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 7.2)

-

2-Keto-4-pentenoic acid (inhibitor)

-

Hyamine hydroxide

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, and the GAD enzyme preparation.

-

Add varying concentrations of 2-keto-4-pentenoic acid to different reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the mixtures for a short period at 37°C.

-

Initiate the reaction by adding L-[1-14C]Glutamic acid.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding sulfuric acid. This also serves to release the 14CO2 produced.

-

Trap the evolved 14CO2 using a filter paper wick soaked in hyamine hydroxide placed in a center well within the sealed reaction tube.

-

After a trapping period, transfer the filter paper to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 2-keto-4-pentenoic acid and determine the IC50 value.

In Vivo Studies

Protocol 5.3.1: In Vivo Administration of this compound to Rodents and Assessment of Brain Enzyme Activity

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Adult mice or rats

-

Anesthesia

-

Dissection tools

-

Homogenization buffer

-

Reagents for GAD, CSE, and CBS activity assays

Procedure:

-

Dissolve this compound in saline solution.

-

Administer the this compound solution to the animals via intraperitoneal (i.p.) injection at a dose known to induce seizures (e.g., 150-200 mg/kg for mice).

-

Observe the animals for the onset and severity of seizures.

-

At a predetermined time point after injection (e.g., at the peak of seizure activity), euthanize the animals using an approved method.

-

Rapidly dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus).

-

Homogenize the brain tissue in a suitable buffer.

-

Use the brain homogenates to measure the activity of GAD, CSE, and CBS using appropriate assay methods (e.g., radiometric assay for GAD, colorimetric or HPLC-based assays for CSE and CBS).

-

Compare the enzyme activities in this compound-treated animals to those in saline-treated control animals to determine the extent of in vivo inhibition.

Conclusion

2-Keto-4-pentenoic acid is the key active metabolite responsible for the neurotoxic effects of this compound. Its primary mechanism of action involves the potent inhibition of glutamate decarboxylase, leading to a significant reduction in GABA synthesis and subsequent neuronal hyperexcitability. While its effects on other enzymes like γ-cystathionase and cystathionine β-synthase are postulated, further research, particularly quantitative inhibition studies, is necessary to fully delineate its complete toxicological profile. The experimental protocols provided in this guide offer a framework for researchers to investigate the metabolism of this compound and the enzymatic inhibition by 2-keto-4-pentenoic acid, contributing to a deeper understanding of its neurotoxic mechanisms and facilitating the development of potential therapeutic interventions for epilepsy and related neurological disorders.

References

- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparison of the effects of allylglycine and 2-keto-4-pentenoic acid on cerebral glutamic acid decarboxylase activity and convulsions in mice [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of brain glutamate decarboxylase by 2-keto-4-pentenoic acid, a metabolite of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequence of reactions which follows enzymatic oxidation of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Suicide Inhibition of Glutamate Decarboxylase by L-Allylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the suicide inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), by the convulsant agent L-allylglycine. This document details the biochemical mechanism, presents quantitative kinetic data, outlines key experimental protocols, and provides visualizations of the relevant pathways and workflows.

Core Mechanism of Suicide Inhibition

L-allylglycine itself is a relatively weak inhibitor of glutamate decarboxylase (GAD) in vitro. Its potent proconvulsant effects are attributed to its in vivo metabolic conversion to 2-keto-4-pentenoic acid (KPA).[1] KPA acts as a mechanism-based inactivator, or suicide inhibitor, of GAD.[1] This process involves the enzyme's own catalytic machinery to convert the inhibitor into a reactive species that covalently modifies and irreversibly inactivates the enzyme.[1][2]

The proposed mechanism unfolds in several steps:

-

Metabolic Conversion: L-allylglycine is first metabolized by a transaminase to its corresponding α-keto acid, 2-keto-4-pentenoic acid (KPA).[1]

-

Active Site Entry: As a structural analog of the natural substrate L-glutamate, KPA enters the active site of GAD.[1]

-

Interaction with Pyridoxal 5'-Phosphate (PLP): GAD is a PLP-dependent enzyme, where PLP is covalently bound to a lysine residue in the active site via a Schiff base.[1] The α-keto group of KPA is believed to form a Schiff base with the PLP cofactor, displacing the enzyme's lysine residue.[1]

-

Michael Addition and Irreversible Inactivation: The key to the irreversible inhibition is the allylic double bond in KPA. It is hypothesized that a nucleophilic residue within the GAD active site attacks this double bond in a Michael addition reaction.[1] This results in the formation of a stable covalent adduct between the enzyme and the inhibitor, leading to the irreversible inactivation of GAD.[1]

This "suicide inhibition" mechanism, where the enzyme essentially brings about its own demise by processing the inhibitor, is a hallmark of many potent and specific enzyme inactivators.[1][2]

Quantitative Data Presentation

The inhibitory potency of L-allylglycine and its active metabolite, 2-keto-4-pentenoic acid (KPA), on GAD has been determined in various studies. The data clearly demonstrates that KPA is a significantly more potent inhibitor than its precursor.

| Compound | Inhibition Constant (K_i) | Species/Tissue | Reference |

| (+)-Allylglycine | ~50 mM (in vitro) | Not Specified | [1] |

| 2-Keto-4-Pentenoic Acid (KPA) | 1 µM (in vitro) | Not Specified | [1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental logic involved in the study of GAD inhibition by L-allylglycine.

Mechanism of GAD suicide inhibition by KPA.

Downstream effects of GAD inhibition.

Experimental Protocols

Purification of Glutamate Decarboxylase from Rodent Brain

A crucial first step for in vitro inhibition studies is the purification of GAD. The following is a general protocol for the purification of GAD from rat brain.

Materials:

-

Whole rat brains

-

DEAE-cellulose

-

Hydroxylapatite

-

Sephadex G-200

-

Homogenization buffer (e.g., 0.32 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Chromatography buffers

Procedure:

-

Homogenization: Homogenize whole rat brains in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the crude mitochondrial fraction.

-

Solubilization: Solubilize GAD from the mitochondrial pellet using a suitable detergent.

-

DEAE-Cellulose Chromatography: Apply the solubilized protein to a DEAE-cellulose column and elute with a salt gradient.

-

Hydroxylapatite Chromatography: Pool the GAD-containing fractions and apply to a hydroxylapatite column. Elute with a phosphate gradient.

-

Gel Filtration: Further purify the active fractions by size-exclusion chromatography on a Sephadex G-200 column.

-

Purity Assessment: Assess the purity of the final GAD preparation by SDS-PAGE.

In Vitro GAD Activity Assays

This is a highly sensitive method for measuring GAD activity.

Principle: This assay measures the enzymatic conversion of L-[1-¹⁴C]glutamic acid to ¹⁴CO₂ and GABA. The ¹⁴CO₂ produced is trapped and quantified by liquid scintillation counting.

Detailed Methodology:

-

Enzyme Preparation: Homogenize brain tissue (e.g., mouse or rat cortex) in ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide). Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Use the resulting supernatant as the enzyme source.

-

Reaction Mixture: Prepare a reaction cocktail containing:

-

Potassium phosphate buffer (pH 7.2)

-

Pyridoxal 5'-phosphate (PLP)

-

L-Glutamic acid

-

L-[1-¹⁴C]glutamic acid (as a tracer)

-

-

Inhibitor Studies: For inhibitor studies, pre-incubate the enzyme preparation with varying concentrations of L-allylglycine or KPA for a specified time (e.g., 15 minutes) at 37°C before adding the substrate.

-

Enzymatic Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination and ¹⁴CO₂ Trapping: Stop the reaction by adding an acid (e.g., 2 M sulfuric acid). The reaction is typically carried out in a sealed vial containing a center well with a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide). Allow the ¹⁴CO₂ to be trapped for an additional period (e.g., 60 minutes) at room temperature.

-

Quantification: Place the filter paper in a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate GAD activity based on the amount of ¹⁴CO₂ produced per unit time per amount of protein.

This method offers a non-radioactive alternative by directly quantifying the GABA produced.

Principle: GABA in the reaction mixture is derivatized to form a fluorescent or UV-absorbing compound, which is then separated and quantified by reverse-phase HPLC.

Detailed Methodology:

-

Enzyme Preparation and Reaction: Follow steps 1-4 of the radiometric assay (using non-radiolabeled L-glutamate).

-

Reaction Termination: Stop the reaction by adding a deproteinizing agent (e.g., perchloric acid) and centrifuge to remove precipitated proteins.

-

Derivatization: Neutralize the supernatant and derivatize the amino acids with a fluorescent labeling reagent such as o-phthaldialdehyde (OPA) or a UV-absorbing reagent like benzoyl chloride.

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase column.

-

Use an appropriate mobile phase (e.g., a gradient of methanol and a phosphate buffer) to separate the derivatized GABA from other amino acids.

-

Detect the derivatized GABA using a fluorescence or UV detector.

-

-

Quantification: Determine the concentration of GABA by comparing the peak area to a standard curve of known GABA concentrations.

General workflow for in vitro GAD inhibition assays.

Conclusion

L-allylglycine, through its active metabolite 2-keto-4-pentenoic acid, serves as a potent and specific tool for investigating the role of GABAergic neurotransmission. Its mechanism of action, centered on the irreversible suicide inhibition of glutamate decarboxylase, provides a clear example of mechanism-based inactivation and highlights the crucial role of the PLP cofactor in GAD function. The experimental protocols and data presented in this guide offer a valuable resource for researchers in neuroscience and drug development studying the intricate balance of excitation and inhibition in the central nervous system.

References

The Neurobiological Impact of S-Allylglycine on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Allylglycine (SAG), a derivative of the amino acid glycine, is a potent convulsant agent extensively utilized in neuroscience research to model epilepsy and elucidate the mechanisms underlying seizure generation. Its primary mechanism of action is the irreversible inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This inhibition leads to a significant reduction in GABAergic neurotransmission, disrupting the critical balance between excitation and inhibition within the central nervous system (CNS). The resulting neuronal hyperexcitability manifests as seizures, making SAG an invaluable tool for studying epilepsy and for the preclinical screening of novel anticonvulsant therapies. This technical guide provides an in-depth overview of the neurobiological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of GABA Synthesis

This compound exerts its profound effects on the CNS primarily by targeting the GABAergic system. It functions as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the conversion of glutamate to GABA.[1] This disruption in GABA synthesis leads to decreased levels of this crucial inhibitory neurotransmitter in the brain.[1] The reduction in GABAergic signaling results in a state of neuronal hyperexcitability, which is the underlying cause of the seizures induced by this compound.[1] It is important to note that SAG itself is considered a relatively weak inhibitor of GAD in vitro. Its potent convulsant effects in vivo are largely attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA), which is a significantly more potent inhibitor of GAD.[2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced neurotoxicity.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from various studies investigating the effects of this compound on the central nervous system.

Table 1: Dose-Dependent Convulsant Effects of this compound in Rodents

| Animal Model | Dose | Route of Administration | Seizure Type Observed | Latency to Onset | Reference |

| Mice | 1.0 mmol/kg (ED₅₀) | Intraperitoneal (i.p.) | Convulsive Seizures | 44 - 240 min | |

| Mice | 300 mg/kg | Not Specified | 100% recurrent clonic seizures | Not specified | |

| Rats (Female) | 100 - 250 mg/kg | Intraperitoneal (i.p.) | Focal and generalized tonic extension seizures | Dose-dependent | |

| Rats (Male) | 100 - 250 mg/kg | Intraperitoneal (i.p.) | Focal and generalized tonic extension seizures | Dose-dependent |

Note: 1.0 mmol/kg of this compound is approximately 115.13 mg/kg.

Table 2: Effects of L-Allylglycine on Amino Acid Neurotransmitter Levels in Rat Brain

| Brain Region | GABA | Glutamine | Aspartate | Taurine | Reference |

| Cortex | ↓ (32-54%) | ↑ (10-53%) | ↓ (14%) | No significant change | [1] |

| Cerebellum | ↓ (32-54%) | ↑ (10-53%) | No significant change | No significant change | [1] |

| Hippocampus | ↓ (32-54%) | ↑ (10-53%) | No significant change | No significant change | [1] |

Changes were measured after 20 minutes of seizure activity induced by 2.4 mmol/kg i.v. L-Allylglycine.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study its neurobiological effects.

Protocol 1: Induction of Seizures in Rodents

This protocol describes the induction of seizures in mice or rats using this compound to study seizure phenomenology and evaluate potential anticonvulsant compounds.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Animal balance

-

Syringes and needles (25-27 gauge)

-

Observation chambers (e.g., clear Plexiglas cages)

-

Video recording equipment (recommended)

Procedure:

-

Animal Preparation:

-

Acclimate animals to the housing facility for at least one week prior to the experiment.

-

House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Weigh each animal on the day of the experiment for accurate dosing.

-

-

This compound Solution Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Dissolve the weighed this compound in sterile 0.9% saline to the desired final concentration. Gentle warming may aid dissolution.

-

Prepare the solution fresh on the day of the experiment.

-

-

Administration:

-

Administer the this compound solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.

-

-

Behavioral Observation and Seizure Scoring:

-

Immediately after injection, place the animal in an individual observation chamber.

-

Continuously record the animal's behavior for at least 4 hours.

-

Score seizure activity using a modified Racine scale, observing for behaviors such as facial clonus, myoclonic jerks, and generalized tonic-clonic seizures.

-

Record the latency to the first seizure and the duration and frequency of seizure events.

-

Protocol 2: Electroencephalography (EEG) Recording

This protocol outlines the procedure for recording brain electrical activity in freely moving rodents treated with this compound.

Materials:

-

EEG recording system

-

Implantable EEG electrodes

-

Surgical instruments

-

Stereotaxic apparatus

-

Dental cement

Procedure:

-

Electrode Implantation (pre-experiment):

-

Anesthetize the animal and mount it in a stereotaxic apparatus.

-

Surgically implant EEG electrodes over relevant brain regions (e.g., cortex, hippocampus) according to established stereotaxic coordinates.

-

Secure the electrode assembly to the skull using dental cement.

-

Allow the animal to recover for at least one week after surgery.

-

-

EEG Recording:

-

On the day of the experiment, connect the animal to the EEG recording system.

-

Record baseline EEG activity for a defined period before drug administration.

-

Administer this compound as described in Protocol 1.

-

Continuously record the EEG to capture the onset and progression of epileptiform activity, such as spikes and sharp waves.

-

-

Data Analysis:

-

Analyze the EEG recordings for changes in frequency, amplitude, and the presence of epileptiform discharges.

-

Correlate EEG events with observed behavioral seizures.

-

Protocol 3: Immunohistochemistry for GABA

This protocol details the immunocytochemical staining of GABA in brain tissue from this compound-treated animals to visualize the reduction in GABAergic neurons or terminals.

Materials:

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Sucrose solutions (e.g., 20%, 30% in PBS)

-

Cryostat or vibratome

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: anti-GABA antibody

-

Secondary antibody: fluorescently-labeled or enzyme-conjugated

-

Mounting medium

-

Fluorescence or light microscope

Procedure:

-

Tissue Preparation:

-

Following the experimental endpoint, deeply anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in sucrose solutions (e.g., 20% then 30%) until it sinks.

-

Freeze the brain and section it using a cryostat (e.g., 30-40 µm thick sections).

-

-

Immunostaining:

-

Wash sections in PBS (3 x 10 minutes).

-

Incubate sections in blocking solution for 1-2 hours at room temperature.

-

Incubate sections with the primary anti-GABA antibody (diluted in blocking solution) overnight at 4°C.

-

Wash sections in PBS (3 x 10 minutes).

-

Incubate sections with the appropriate secondary antibody (diluted in PBS) for 1-2 hours at room temperature in the dark (if using a fluorescent secondary).

-

Wash sections in PBS (3 x 10 minutes).

-

-

Mounting and Imaging:

-

Mount the stained sections onto microscope slides and coverslip with mounting medium.

-

Visualize and capture images using a fluorescence or light microscope.

-

Quantify the intensity of GABA immunoreactivity or the number of GABA-positive cells in specific brain regions to assess the effect of this compound.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship of its mechanism of action.

Experimental Workflow for Investigating this compound

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound serves as an invaluable pharmacological tool for investigating the fundamental mechanisms of epilepsy and the critical role of GABAergic inhibition in maintaining CNS homeostasis.[1] Its specific and potent inhibition of GAD provides a reliable method for inducing seizures in animal models, facilitating the screening and development of novel anticonvulsant therapies. A thorough understanding of its biological effects, supported by robust quantitative data and standardized experimental protocols as outlined in this guide, is essential for researchers and drug development professionals working to advance our knowledge of seizure disorders and develop more effective treatments.

References

S-Allylglycine's Role in Reducing GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Allylglycine (SAG), a pivotal tool in neuroscience research for investigating the dynamics of GABAergic neurotransmission. Its role as a proconvulsant agent stems from its targeted inhibition of γ-aminobutyric acid (GABA) synthesis, making it an invaluable molecule for modeling epilepsy and studying the fundamental principles of neuronal inhibition.[1][2] This document details the biochemical mechanisms of SAG, presents quantitative data on its effects, outlines experimental protocols for its use, and visualizes the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Glutamic Acid Decarboxylase (GAD)

This compound's primary mechanism of action is the inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the biosynthesis of GABA.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its synthesis from glutamate is a critical step in maintaining the balance between neuronal excitation and inhibition.[1][3][4] Disruption of this equilibrium can lead to neuronal hyperexcitability and seizures.[1]

It is crucial to note that this compound itself is a relatively weak inhibitor of GAD in vitro.[1][5] Its potent convulsant effects observed in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA) .[1] KPA is a significantly more potent, non-competitive inhibitor of GAD.[6]

The inhibition of GAD by KPA is an irreversible process, often referred to as "suicide inhibition." The mechanism involves the following steps:

-

Metabolic Conversion: this compound is metabolized by a transaminase to its α-keto acid, 2-keto-4-pentenoic acid (KPA).[1]

-

Interaction with PLP Cofactor: GAD is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][3] PLP is a derivative of vitamin B6 and is essential for GAD's catalytic activity.[3][7] KPA interacts with the PLP cofactor in the active site of the GAD enzyme.[1]

-

Irreversible Inhibition: This interaction leads to the irreversible inactivation of the GAD enzyme, thereby halting the conversion of glutamate to GABA.[1]

The reduction in GABA synthesis leads to decreased availability of this inhibitory neurotransmitter at the synapse. Consequently, the inhibitory postsynaptic potentials (IPSPs) are diminished, leading to a state of neuronal hyperexcitability that can manifest as seizures.[1][2]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the in vivo effects of this compound, providing a comparative overview for experimental design.

| Parameter | Value | Species | Reference |

| ED₅₀ for Seizures (i.p.) | 1.0 mmol/kg | Mice | [6] |

| Latency to Seizure Onset | 44 - 240 minutes | Mice | [5][6] |

| Maximal GAD Inhibition | 40 - 60% | Mice | [5][6] |

| Effective Dose for Seizure Induction (i.p.) | 100 - 250 mg/kg | Rats | [2][8] |

| Effective Dose for Seizure Induction (i.v.) | 2.4 mmol/kg | Rats | [2] |

Table 1: In Vivo Efficacy of this compound for Seizure Induction.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical workflows associated with this compound's mechanism of action.

Caption: Mechanism of this compound-induced inhibition of GABA synthesis.

Caption: Workflow for in vivo seizure induction using this compound.

Caption: Logical relationship of reduced GABA synthesis to seizure activity.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vivo Seizure Induction in Rodents

This protocol describes the induction of seizures in rodents using this compound to study seizure phenomenology and evaluate potential anticonvulsant compounds.[2][9]

Materials:

-

This compound

-

Sterile 0.9% saline

-

Animal scale

-

Syringes and needles for injection

-

Observation chambers

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the experiment to minimize stress-induced variability.[9][10]

-

This compound Preparation: On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 10 mL/kg for mice).[2][9]

-

Dosing: Weigh each animal to ensure accurate dosing.[2][9] Administer the this compound solution via intraperitoneal (i.p.) injection. Doses typically range from 100-250 mg/kg for rats.[2][8] Note that female rats may exhibit greater susceptibility.[2][8]

-

Observation: Immediately after injection, place the animal in an individual, transparent observation chamber.[2][9]

-

Seizure Scoring: Continuously observe the animals for behavioral signs of seizures for a predetermined period (e.g., 2-4 hours).[2][9] Seizure activity can be scored using a modified Racine scale, which grades the severity of the seizure from mild (e.g., facial clonus) to severe (e.g., generalized tonic-clonic seizures with loss of posture).[2][10] Record the latency to the first seizure and the severity and duration of all seizure events.[9]

GAD Activity Assay (Radiometric Filter Assay)

This assay measures the activity of GAD by quantifying the conversion of radiolabeled L-glutamic acid to ¹⁴CO₂.[1]

Materials:

-

Brain tissue (e.g., cortex)

-

Ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide)

-

L-[1-¹⁴C]glutamic acid

-

This compound or KPA for inhibition studies

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filter paper

Procedure:

-

Enzyme Preparation: Homogenize brain tissue in ice-cold buffer.[1] Centrifuge the homogenate and use the supernatant as the enzyme source.

-

Inhibitor Pre-incubation: For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of this compound or KPA for a specified time (e.g., 15 minutes) at 37°C.[1]

-

Enzymatic Reaction: Initiate the reaction by adding the enzyme preparation to a reaction mixture containing L-[1-¹⁴C]glutamic acid.

-

¹⁴CO₂ Trapping: The ¹⁴CO₂ produced is trapped on a filter paper soaked in a trapping agent.

-

Quantification: Place the filter paper in a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Calculate GAD activity based on the amount of ¹⁴CO₂ produced per unit of time per amount of protein. For inhibition studies, determine the IC₅₀ or Kᵢ values.

Measurement of GABA Levels by HPLC

This protocol outlines the measurement of GABA concentrations in brain tissue using high-performance liquid chromatography (HPLC) with pre-column derivatization.[1][11]

Materials:

-

Brain tissue

-

0.4 M perchloric acid

-

3 M potassium carbonate

-

0.22 µm syringe filters

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a C18 column and a fluorescence detector

Procedure:

-

Sample Preparation:

-

Homogenize the brain tissue in ice-cold 0.4 M perchloric acid.[11]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[11]

-

Neutralize the supernatant with 3 M potassium carbonate.[11]

-

Centrifuge again to pellet the potassium perchlorate precipitate and filter the supernatant through a 0.22 µm syringe filter.[11]

-

-

Derivatization:

-

HPLC Analysis:

-

Quantification:

Conclusion

This compound remains a cornerstone tool in neuropharmacology and epilepsy research.[9] Its well-characterized mechanism of action, centered on the irreversible inhibition of GAD, provides a reliable method for reducing GABAergic neurotransmission and inducing a state of neuronal hyperexcitability. This technical guide offers researchers, scientists, and drug development professionals the essential information and methodologies to effectively utilize this compound as a tool to advance our understanding of GABAergic systems and their role in neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Impact of s-Allylglycine on Neuronal Hyperexcitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

s-Allylglycine (SAG), a derivative of the amino acid glycine, is a potent convulsant agent widely utilized in neuroscience research to induce experimental seizures and model epilepsy. Its primary mechanism of action is the irreversible inhibition of glutamic acid decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] This inhibition leads to a significant reduction in GABAergic neurotransmission, disrupting the critical balance between excitation and inhibition in the central nervous system (CNS). The resulting neuronal hyperexcitability manifests as seizures, making SAG an invaluable tool for investigating the pathophysiology of epilepsy and for the preclinical evaluation of novel anticonvulsant therapies. This technical guide provides a comprehensive overview of the neurobiological impact of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of GABA Synthesis

The primary molecular target of this compound is glutamic acid decarboxylase (GAD), the enzyme responsible for the conversion of glutamate to GABA.[1] SAG itself is a relatively weak inhibitor of GAD in vitro. However, in vivo, it is metabolized to 2-keto-4-pentenoic acid, a more potent, non-competitive inhibitor of GAD.[2] This inhibition is irreversible and leads to a significant decrease in the synthesis of GABA, thereby reducing the available pool of this crucial inhibitory neurotransmitter.[1] The subsequent decrease in GABAergic signaling results in a state of neuronal hyperexcitability, which is the underlying cause of the seizures induced by SAG.[1]

Signaling Pathway of this compound Action

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of this compound from various experimental studies.

Table 1: In Vivo Seizure Induction with this compound in Rodents

| Parameter | Animal Model | Route of Administration | Dose Range | Latency to Seizure Onset | Seizure Type Observed | Reference |

| Effective Dose (ED₅₀) for Seizures | Mice | Intraperitoneal (i.p.) | 1.0 mmol/kg | 44 - 240 minutes | Not Specified | [2] |

| Effective Dose (100% recurrent clonic seizures) | Mice | Not Specified | 300 mg/kg | Not Specified | Recurrent clonic seizures | [3] |

| Dose Range for Seizure Induction | Rats | Intraperitoneal (i.p.) | 100 - 250 mg/kg | Not Specified | Focal and generalized tonic extension seizures | [3] |

Table 2: Glutamic Acid Decarboxylase (GAD) Inhibition by this compound

| Parameter | In Vitro / In Vivo | Tissue Source | Maximal GAD Inhibition | Timing of Maximal Inhibition | Reference |

| GAD Inhibition | In Vivo | Mouse Brain | 40 - 60% | Just before or during seizure activity | [2] |

Table 3: Effects of this compound on Neurotransmitter Levels

| Brain Region | Neurotransmitter | Change | Method of Quantification | Reference |

| Hippocampus | GABA | Decreased Immunoreactivity | Immunohistochemistry | [1] |

| Cerebellum | GABA | Decreased Immunoreactivity | Immunohistochemistry | [1] |

| Hippocampus | Glutamate | No significant change in average staining intensity | Immunohistochemistry | [1] |

| Cerebellum | Glutamate | No significant change in average staining intensity | Immunohistochemistry | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound's effects on neuronal hyperexcitability.

In Vitro Glutamic Acid Decarboxylase (GAD) Inhibition Assay (Radiometric)

Principle: This assay measures the activity of GAD by quantifying the amount of ¹⁴CO₂ produced from the enzymatic decarboxylation of L-[1-¹⁴C]glutamic acid.

Methodology:

-

Enzyme Preparation:

-

Homogenize brain tissue (e.g., mouse cortex) in an ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal 5'-phosphate and 1 mM 2-aminoethylisothiouronium bromide hydrobromide).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Use the resulting supernatant as the source of GAD.

-

-

Inhibition Study:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound or its active metabolite for a specified time (e.g., 15 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding L-[1-¹⁴C]glutamic acid to the enzyme preparation in a sealed reaction vial.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

¹⁴CO₂ Trapping and Quantification:

-

Stop the reaction by injecting an acid (e.g., 2 M sulfuric acid) into the reaction mixture.

-

The released ¹⁴CO₂ is trapped by a filter paper soaked in a trapping agent (e.g., hyamine hydroxide) placed in a center well within the sealed vial.

-

Transfer the filter paper to a scintillation vial containing a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate GAD activity as the amount of ¹⁴CO₂ produced per unit of time per amount of protein.

-

Workflow for In Vitro GAD Inhibition Assay

In Vivo Seizure Induction and Behavioral Scoring in Rodents

Principle: This protocol describes the induction of seizures in rodents by systemic administration of this compound and the subsequent behavioral assessment.

Methodology:

-

Animal Preparation:

-

Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6). Note that female rats may exhibit greater susceptibility to SAG-induced seizures.[3]

-

Acclimate animals to the housing and experimental conditions for at least one week prior to the experiment.

-

-

This compound Administration:

-

Prepare a fresh solution of L-allylglycine in sterile 0.9% saline.

-

Administer the solution via intraperitoneal (i.p.) injection at a dose range of 100-250 mg/kg for rats.[3]

-

-

Behavioral Observation:

-

Immediately after injection, place the animal in an individual observation chamber.

-

Continuously observe and record the animal's behavior for at least 4 hours.

-

Score seizure activity using a standardized scale, such as the Racine scale, which grades the severity of seizures from mild (e.g., facial clonus) to severe (e.g., generalized tonic-clonic seizures with loss of posture).

-

Record the latency to the onset of the first seizure and the frequency and duration of seizure episodes.

-

Immunohistochemistry for GABA

Principle: This method is used to visualize the distribution and relative abundance of GABA in brain tissue sections.

Methodology:

-

Tissue Preparation:

-

Following this compound administration and seizure observation, perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose solution and then section it using a cryostat or vibratome.

-

-

Immunostaining:

-

Incubate the brain sections with a primary antibody specific for GABA.

-

Wash the sections and then incubate them with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Mount the stained sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the sections using a fluorescence microscope.

-

Analyze the images to assess changes in the intensity and distribution of GABA immunoreactivity in different brain regions between control and this compound-treated animals.

-

Downstream Signaling and Broader Neurological Impact

The primary effect of this compound-induced GABA depletion is a state of neuronal hyperexcitability. This hyperexcitability can, in turn, trigger a cascade of downstream signaling events. While direct research on the broader signaling consequences of SAG is ongoing, the profound increase in neuronal activity is likely to impact pathways sensitive to changes in intracellular calcium and neuronal firing rates.

One such pathway is the CREB (cAMP response element-binding protein) signaling pathway , which is crucial for neuronal plasticity, learning, and memory. Increased neuronal activity and calcium influx are known to activate kinases that phosphorylate and activate CREB. Therefore, the hyperexcitability induced by SAG may lead to alterations in CREB-mediated gene expression. Further research, potentially utilizing techniques like Western blotting for phosphorylated CREB or proteomics to analyze global changes in protein expression, is needed to fully elucidate these downstream effects.

Potential Downstream Effects of this compound-Induced Hyperexcitability

Conclusion

This compound serves as a robust and reliable pharmacological tool for inducing neuronal hyperexcitability and seizures through the targeted inhibition of GABA synthesis. This in-depth technical guide has provided a detailed overview of its mechanism of action, quantitative effects, and the experimental protocols necessary for its application in neuroscience research. A thorough understanding of the molecular and cellular consequences of this compound administration is essential for its effective use in modeling epilepsy and for the development of novel therapeutic strategies aimed at restoring the balance of excitation and inhibition in the brain. Future research focusing on the downstream signaling pathways affected by this compound-induced hyperexcitability will further enhance our understanding of the complex neurobiological changes that occur during seizures.

References

S-Allylglycine Enantiomers: A Comprehensive Technical Guide to Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of the enantiomers of S-Allylglycine, a critical compound in neuroscience research. This document is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and visualizations of its mechanism of action to support research and development efforts.

Chemical and Physical Properties